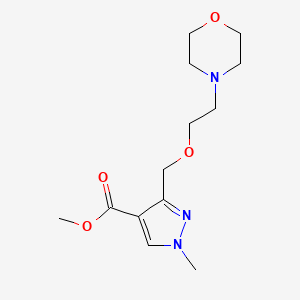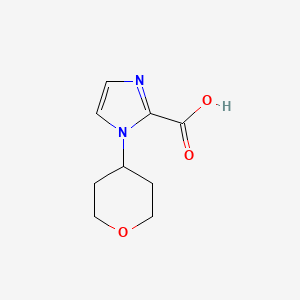![molecular formula C7H14N2O2S B2930505 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole CAS No. 1547035-16-4](/img/structure/B2930505.png)
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C7H14N2O2S . It is a derivative of octahydropyrrolo[3,4-b]pyrrole, a class of compounds that are part of the larger family of pyrroles . Pyrroles are nitrogen-containing heterocycles and are key structural units in many bioactive molecules .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-b]pyrroles has been achieved through various methods. One approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . Other methods for the synthesis of pyrroles include the Paal-Knorr pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis .Molecular Structure Analysis
The molecular structure of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a methanesulfonyl group, which is a sulfur-containing functional group .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines showcases the utility of sulfonyl compounds in achieving high yields and stereoselectivities through 5-endo-trig cyclisation reactions, indicating a method for developing complex organic molecules with precise configurations (Craig et al., 2000).
- Investigations into the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride highlight the potential for activating hydroxyl groups towards nucleophilic substitution, providing a pathway to various functional derivatives (Khoroshunova et al., 2021).
Semiconducting Materials
- The oxidation of pyrrole with p-benzoquinone in the presence of methanesulfonic acid leads to the formation of organic semiconducting materials. This process underlines the role of methanesulfonic acid in facilitating redox interactions, producing materials with potential applications in electrorheology (Stejskal et al., 2018).
Molecular Structure Studies
- The synthesis and crystal structure analysis of calix[4]pyrroles substituted with hydroxylphenyl groups in the presence of methanesulfonic acid as a catalyst demonstrates the impact of this acid on directing the condensation reactions and the formation of complex molecular architectures (Han et al., 2013).
- A study on the methanesulfonyl-polarized halogen bonding in an arylethynyl anion receptor emphasizes the significance of methanesulfonyl withdrawing groups in enhancing the binding capabilities of the receptor, indicating applications in anion recognition and sensing technologies (Lohrman et al., 2019).
Future Directions
The future directions for research on 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals .
properties
IUPAC Name |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHTHMVWASTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)


![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)
![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2930439.png)
![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)

![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)
